Ro 67-7476

mGluR1 ERK1/2 phosphorylation allosteric modulation

Researchers investigating mGluR1 signaling in rodent models often face the challenge of compound species-specificity, where human receptor activity can confound in vivo and ex vivo results. Ro 67-7476 directly addresses this issue as a potent and selective positive allosteric modulator (PAM) with an EC50 of 60.1 nM at rat mGluR1a, while displaying no activity at human mGlu1 receptors. - Potent rat mGluR1 PAM (EC50 60.1 nM in HEK293 cells); also activates ERK1/2 phosphorylation (EC50 163.3 nM) without exogenous glutamate. - No activity at human mGlu1 receptors, ensuring clean, species-specific results in rodent studies. - Validated in native tissue: enhances mGluR1-mediated EPSCs in rat cerebellar Purkinje cells. Supplied with analytical documentation and ready for immediate shipment for time-sensitive research.

Molecular Formula C17H18FNO2S
Molecular Weight 319.4 g/mol
CAS No. 298690-60-5
Cat. No. B1680702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 67-7476
CAS298690-60-5
SynonymsRo67-7476;  Ro-67-7476;  Ro 67-7476.
Molecular FormulaC17H18FNO2S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
InChIInChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3/t17-/m0/s1
InChIKeyDAEHFYNGSSBGSS-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ro 67-7476 Pharmacological & Physicochemical Profile


Ro 67-7476 is a synthetic small molecule that functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 1 (mGluR1) [1]. It enhances glutamate-induced calcium mobilization in HEK293 cells expressing rat mGluR1a with an EC50 of 60.1 nM and demonstrates an affinity (Ki) of 12.6 nM for rat mGlu1 receptors [2][3]. Notably, Ro 67-7476 exhibits a pronounced species selectivity, showing potent activity at rat mGluR1 while lacking significant activity at human mGlu1 receptors [2]. Chemically, it is defined as (2S)-2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine (C17H18FNO2S; MW: 319.39 g/mol) [4].

Ro 67-7476 vs. In-Class mGluR1 Modulators


Within the mGluR1 allosteric modulator class, structural and functional heterogeneity precludes simple interchangeability. Even among closely related positive allosteric modulators (PAMs) such as Ro 01-6128 and Ro 67-4853, significant quantitative differences in potency and signaling bias exist [1]. Furthermore, the mechanism of action (positive vs. negative allosteric modulation) and species specificity (e.g., rat vs. human receptor activity) are critical differentiating factors that directly impact experimental outcomes [2]. Ro 67-7476 exhibits a specific combination of properties—potent rat mGluR1 PAM activity, lack of human mGluR1 activity, and a distinct binding site relative to negative allosteric modulators (NAMs) [3]—that cannot be assumed for alternative compounds without direct empirical verification.

Ro 67-7476 Quantitative Differentiation


P-ERK1/2 Agonist Potency Comparison

In a direct head-to-head comparison within the same study using BHK cells stably expressing mGluR1a, Ro 67-7476 demonstrated an intermediate potency for activating ERK1/2 phosphorylation in the absence of exogenously added agonist, with an EC50 of 163.3 ± 44.8 nM. This value is significantly different from the closely related PAMs Ro 67-4853 (EC50 = 9.2 ± 6.2 nM) and Ro 01-6128 (EC50 = 247.9 ± 50.6 nM) [1].

mGluR1 ERK1/2 phosphorylation allosteric modulation

Calcium Mobilization Potentiation in Rat mGluR1a

Ro 67-7476 potentiates glutamate-induced calcium release in HEK293 cells expressing rat mGluR1a with an EC50 of 60.1 nM [1]. This corresponds to a pEC50 of 6.76 for the potentiation of 3 µM glutamate-induced Ca2+ currents . The affinity (Ki) for the rat mGlu1 receptor is reported as 12.6 nM (pKi = 7.9) [2].

mGluR1 calcium mobilization allosteric potentiation

Rat vs. Human mGluR1 Selectivity

Ro 67-7476 exhibits a pronounced species selectivity profile. While it acts as a potent PAM at rat mGluR1a (EC50 = 60.1 nM), it displays no activity at human mGlu1 receptors [1][2]. This contrasts with certain other mGluR1 PAMs and antagonists, such as CFMTI (IC50 = 2.6 nM at human mGluR1, 2.3 nM at rat) and DFMTI (Ki = 4.3 nM at human mGluR1, 3.6 nM at rat), which show potent activity at both species .

species selectivity mGluR1 pharmacological tool

Binding Site Distinct from NAMs

Ro 67-7476 acts at an allosteric site on mGluR1 that is distinct from the binding site of negative allosteric modulators (NAMs) such as R214127 [1][2]. In radioligand binding studies, Ro 67-7476, along with Ro 01-6128 and Ro 67-4853, did not displace a high-affinity radioligand for the allosteric antagonist site on mGluR1 at concentrations several orders of magnitude higher than those required to induce allosteric potentiation [2]. This is in direct contrast to NAMs, which bind to a common allosteric antagonist site on the receptor [2].

allosteric binding site mGluR1 mechanism of action

mGluR Subtype Selectivity

Ro 67-7476 demonstrates selectivity for rat mGluR1 over other rat mGluR subtypes. At a concentration of 10 µM, it shows no significant activity at rat mGluR2, mGluR4, or mGluR8 . This selectivity profile is important for experiments where off-target modulation of other mGluR subtypes could confound interpretation.

receptor selectivity mGluR off-target activity

Cerebellar Slice Electrophysiology

In rat cerebellar slices, Ro 67-7476 increases the amplitude of mGluR1-mediated excitatory postsynaptic currents (EPSCs) in Purkinje cells evoked by picrotoxin, AP5, or 2,3-dihydroxy-6-nitro-7-sulfamoylbenzoquionxaline [1]. This demonstrates functional activity in native neuronal tissue, extending beyond recombinant cell line assays.

electrophysiology cerebellum synaptic transmission

Ro 67-7476 Application Scenarios


ERK1/2 Signaling Analysis in Rodent Models

Given its well-characterized EC50 of 163.3 nM for ERK1/2 phosphorylation activation in the absence of exogenous glutamate [1], Ro 67-7476 is optimally suited for studies investigating biased signaling at mGluR1 in rodent-derived systems. Its intermediate potency among the Ro-series PAMs (17.7-fold less potent than Ro 67-4853 and 1.5-fold more potent than Ro 01-6128) [1] allows researchers to select the appropriate tool based on desired signaling bias and potency requirements.

Rodent-Specific mGluR1 Modulation

Ro 67-7476 is the preferred choice for experiments requiring selective modulation of rat mGluR1 without confounding activity at human mGlu1 receptors. Its lack of human mGlu1 activity [2][3] makes it particularly valuable for rodent in vivo studies and ex vivo rodent tissue preparations where translational relevance to human receptor pharmacology is not the primary objective. Procurement should be explicitly tied to rodent-based experimental systems.

Cerebellar Slice Electrophysiology

Ro 67-7476 has been validated to enhance mGluR1-mediated excitatory postsynaptic currents in rat cerebellar Purkinje cells . This makes it a suitable tool for electrophysiological investigations of mGluR1 function in native neuronal circuits, particularly in studies of cerebellar synaptic plasticity and motor coordination.

Allosteric Binding Site Differentiation

For research programs investigating the structural and functional basis of mGluR1 allosteric modulation, Ro 67-7476 serves as a prototypical PAM that binds to a site distinct from that of negative allosteric modulators [4][5]. This property makes it a valuable reference compound for studies aimed at mapping allosteric binding pockets or developing biased allosteric modulators.

Technical Documentation Hub

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